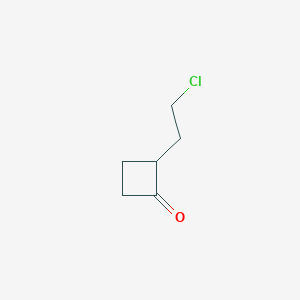

2-(2-Chloroethyl)cyclobutan-1-one

Description

Academic Significance and Intrinsic Reactivity of Cyclobutanone (B123998) Scaffolds

Cyclobutanone and its derivatives are not merely chemical curiosities; they are valuable building blocks in organic synthesis. bohrium.com Their high reactivity, a direct consequence of their structure, allows them to participate in a range of chemical reactions that are often difficult to achieve with less strained, acyclic or larger ring ketones. liskonchem.comrsc.org This reactivity has been harnessed in the total synthesis of numerous complex natural products and other biologically significant molecules. mdpi.comnih.gov

The academic interest in cyclobutanone scaffolds is rooted in their ability to undergo transformations such as ring expansions, ring-opening reactions, and cycloadditions. bohrium.comnih.govchim.it For instance, transition-metal catalysis has been effectively used to cleave the C-C bonds of cyclobutanones, leading to diverse molecular frameworks. rsc.org Furthermore, the carbonyl group in cyclobutanone enhances the reactivity of the strained ring, making the carbonyl carbon a highly electrophilic center susceptible to nucleophilic attack. liskonchem.comfiveable.me This intrinsic reactivity is a cornerstone of their synthetic utility, enabling chemists to construct five- and six-membered rings, which are ubiquitous in nature, through energetically favorable ring expansion processes. nih.gov The desymmetrization of prochiral cyclobutanones is another powerful strategy that provides access to a wide array of enantiomerically enriched compounds, highlighting the scaffold's role in assembling molecular complexity. nih.gov

Overview of Ring Strain and Its Fundamental Role in Cyclobutanone Transformations

The chemistry of four-membered rings is dominated by the concept of ring strain. bohrium.com This strain is a combination of angle strain, resulting from the compression of bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 90° in the cyclobutane (B1203170) ring, and torsional strain from eclipsing interactions of adjacent substituents. liskonchem.comfiveable.me This inherent strain energy makes cyclobutane and its derivatives thermodynamically less stable and thus more reactive than their acyclic or larger-ring counterparts like cyclohexanone, which is comparatively strain-free. liskonchem.com

The total ring strain in cyclobutanone significantly lowers the activation barriers for reactions that lead to the cleavage of the ring. nih.govrsc.org This principle is the driving force for a multitude of transformations. bohrium.comnih.gov Reactions such as ring-opening, ring-expansion, and rearrangements are often facilitated because they release the stored strain energy, providing a strong thermodynamic driving force. chim.itfiveable.me For example, Lewis acid-catalyzed ring-opening reactions of cyclobutanones can proceed via cleavage of C-C bonds to form linear enones or other cyclic products. researchgate.net Similarly, photochemical reactions, like the Norrish Type-I cleavage, are profoundly influenced by ring strain, which significantly reduces the barrier for α-carbon-carbon bond fission in the excited state. nih.govrsc.org This fundamental principle of strain-release is what makes cyclobutanones such versatile and powerful intermediates in the hands of synthetic chemists. nih.gov

| Property | Cyclobutanone | Cyclohexanone |

| Ring Size | 4-membered | 6-membered |

| Approximate Internal Bond Angle | 90° | ~109.5° |

| Relative Ring Strain | High | Low / Strain-free |

| Reactivity toward Nucleophiles | More reactive | Less reactive |

| Primary Driving Force for Reactions | Strain-release | Electronic/Steric factors |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNAGPRPSGQQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Substituted Cyclobutanone Ring Systems

Strategic Approaches to the Cyclobutanone (B123998) Nucleus

[2+2] Cycloaddition Chemistry: Recent Advancements in Stereoselective Cyclobutanone Construction

The [2+2] cycloaddition reaction is a classic and powerful method for the synthesis of cyclobutane (B1203170) rings. In the context of cyclobutanone synthesis, this often involves the reaction of a ketene (B1206846) or a ketene equivalent with an alkene. A notable advancement in this area is the use of keteneiminium salts in [2+2] cycloadditions with alkenes, a method pioneered by Ghosez and coworkers. rsc.org While effective, traditional batch methods using reagents like triflic anhydride (B1165640) can be problematic on a larger scale. rsc.org

Recent research has focused on developing more robust and scalable procedures. For instance, a flow chemistry process for the [2+2] cycloaddition of keteneiminium salts with ethylene (B1197577) gas has been reported, offering rapid and mild reaction conditions to produce a variety of 2-substituted cyclobutanones in good to excellent yields. rsc.orgrsc.orgresearchgate.net This approach demonstrates high functional group compatibility. rsc.orgrsc.orgresearchgate.net The use of 2-fluoropyridine (B1216828) as an additive has been shown to improve reaction outcomes for a range of substituted amides. rsc.org

Theoretically, the synthesis of 2-(2-Chloroethyl)cyclobutan-1-one could be achieved via a [2+2] cycloaddition. A potential strategy would involve the reaction of a keteneiminium salt derived from an N,N-disubstituted 4-chlorobutanamide (B1293659) with ethylene gas under flow conditions. This would directly install the 2-chloroethyl substituent at the 2-position of the cyclobutanone ring.

Photochemical [2+2] cycloadditions are also widely used for constructing cyclobutane skeletons. unica.it Visible light-catalyzed intramolecular [2+2] cycloadditions of electron-deficient alkenes have been shown to produce tetrasubstituted cyclobutane fragments with high diastereoselectivity. nih.gov While this specific example leads to more complex structures, the underlying principle of photo-induced cycloaddition could potentially be adapted for the synthesis of simpler 2-substituted cyclobutanones.

Table 1: Examples of [2+2] Cycloaddition for the Synthesis of 2-Substituted Cyclobutanones

| Ketene Precursor/Equivalent | Alkene | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Keteneiminium salt from N,N-dimethyl-2-phenylacetamide | Ethylene | Flow chemistry, 2-fluoropyridine | 2-Phenylcyclobutan-1-one | rsc.org |

| Keteneiminium salt from N,N-dimethyl-2-(4-methoxyphenyl)acetamide | Ethylene | Flow chemistry, 2-fluoropyridine | 2-(4-Methoxyphenyl)cyclobutan-1-one | rsc.org |

| Allenic ketone (in situ from propargyl alcohol derivative) | Intramolecular double bond | Chiral thiourea (B124793) catalyst, Bi(OTf)₃ | Bicyclic cyclobutanone | nih.gov |

Ring Expansion Pathways from Strained Precursors (e.g., Cyclopropanol (B106826) Derivatives, Oxaspiropentanes)

Ring expansion reactions of strained three-membered rings provide a powerful alternative for the synthesis of cyclobutanones. A common strategy involves the rearrangement of heteroatom-substituted cyclopropylcarbinols. acs.org For example, the treatment of α-hydroxycyclopropylcarbinols with mesyl chloride in pyridine (B92270) can lead to the formation of 2-substituted cyclobutanones with a high degree of stereoselectivity. acs.org This rearrangement is facilitated by the heteroatom substituent, which upon hydrolysis, yields the ketone functionality. acs.org

Another related approach is the pinacol-type rearrangement of trisubstituted α-hydroxycyclopropyl carbinols, which can be accessed from 1-alkenyl-1,1-heterobimetallic intermediates. organic-chemistry.orgnih.gov This method allows for the diastereoselective synthesis of both cis- and trans-2,3-disubstituted cyclobutanones from a common precursor. organic-chemistry.orgnih.gov

The rearrangement of oxaspiropentanes, which can be derived from cyclopropanol derivatives, also furnishes cyclobutanones. acs.org This rearrangement has been shown to proceed with inversion of configuration at the migrating terminus. acs.org

For the synthesis of this compound, one could envision a strategy starting from a suitably substituted cyclopropanol. For instance, the addition of a cyclopropyl (B3062369) lithium reagent to 4-chloro-1,1-dimethoxybutanal would yield a cyclopropylcarbinol precursor. Subsequent rearrangement under appropriate conditions could then afford the target cyclobutanone.

C-H Functionalization and Carbene Insertion Strategies in Cyclobutanone Synthesis

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to complex molecules. While examples of direct C-H functionalization on the cyclobutane ring itself were initially limited, recent advancements have expanded its scope. baranlab.orgacs.org One strategy involves using a carbonyl group as a latent directing group for C-H functionalization processes, allowing for the direct installation of functionality in a controlled manner. baranlab.orgacs.org

Rhodium-catalyzed intermolecular C-H insertion reactions of carbenes represent another important strategy. nih.gov By carefully selecting the rhodium catalyst, it is possible to achieve regiodivergent C-H functionalization of substituted cyclobutanes, providing access to both 1,1- and 1,3-disubstituted products. nih.gov

While these methods typically start with a pre-formed cyclobutane ring, they offer a potential route to functionalized cyclobutanones. For instance, a C-H functionalization approach could be envisioned starting from cyclobutanone itself. A directed C-H activation at the 2-position, followed by coupling with a suitable two-carbon electrophile containing a chloro group, could theoretically lead to this compound. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Enantioselective and Diastereoselective Synthesis of 2-Substituted Cyclobutanones

Catalytic Asymmetric Methods for Chiral Cyclobutanone Frameworks

The development of catalytic asymmetric methods for the synthesis of chiral cyclobutanones is of great importance for accessing enantiomerically pure building blocks. One successful approach involves the Lewis acid-catalyzed asymmetric tandem cyclopropanation/semipinacol rearrangement of α-silyloxyacroleins with diazoesters. acs.orgresearchgate.net Using a chiral oxazaborolidinium ion catalyst, this method provides α-silyloxycyclobutanones with a chiral β-quaternary center in high yield and with excellent enantio- and diastereoselectivity. acs.orgresearchgate.net

Another powerful strategy is the catalytic asymmetric allylic alkylation of 2-acyl cyclobutanones. chinesechemsoc.org This has been achieved using a combination of an iridium catalyst and a Lewis acid, enabling the enantio- and diastereoselective synthesis of chiral eight-membered lactams from the resulting functionalized cyclobutanones. chinesechemsoc.org

The first transition metal-catalyzed enantioselective α-alkylation of cyclobutanones has also been reported, employing palladium catalysis with an electron-deficient PHOX-type ligand. nih.gov This method affords all-carbon α-quaternary cyclobutanones in good to excellent yields and enantioselectivities. nih.gov

For the enantioselective synthesis of this compound, one could hypothetically adapt the palladium-catalyzed α-alkylation. Starting with cyclobutanone, an enantioselective alkylation with a suitable 2-chloroethyl electrophile in the presence of a chiral palladium catalyst could potentially yield the desired chiral product.

Table 2: Catalytic Asymmetric Methods for Chiral Cyclobutanones

| Reaction Type | Catalyst System | Substrate(s) | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Tandem Cyclopropanation/Semipinacol Rearrangement | Chiral oxazaborolidinium ion | α-Silyloxyacroleins and diazoesters | α-Silyloxycyclobutanones | Up to 98% ee, >20:1 dr | acs.orgresearchgate.net |

| Asymmetric Allylic Alkylation | Ir/Lewis acid/base | Aminophenyl vinyl alcohols and 2-acyl cyclobutanones | Intermediates for eight-membered lactams | Enantio- and diastereoselective | chinesechemsoc.org |

| Enantioselective α-Alkylation | Palladium/PHOX ligand | Cyclobutanones and allyl electrophiles | α-Quaternary cyclobutanones | Good to excellent yields and enantioselectivities | nih.gov |

Kinetic Resolution as a Route to Enantiomerically Enriched Cyclobutanones

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. A highly selective kinetic resolution of cyclobutanones has been developed via a Rh-catalyzed "cut-and-sew" reaction. acs.orgnih.govnih.gov This method operates at room temperature and provides both the unreacted, enantioenriched cyclobutanone and a chiral bicyclic product with excellent enantiomeric excesses. acs.orgnih.govnih.gov The selectivity of this process can be very high, with selectivity factors up to 785 reported. acs.orgnih.govnih.gov

Another example of kinetic resolution is the rhodium-catalyzed cyclization of 4-alkynals, which can lead to enantioenriched cyclobutanones and cyclopentenones in a parallel kinetic resolution process. acs.org In this case, each enantiomer of the starting material is converted to a different product. acs.org

Applying kinetic resolution to the synthesis of chiral this compound would first require the preparation of the racemic compound. Then, a suitable chiral catalyst, such as a rhodium complex with a chiral ligand, could be employed to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. The success of this approach would depend on finding a catalyst system that can effectively differentiate between the two enantiomers of this compound.

Strategies for the Introduction and Elaboration of the 2-(2-Chloroethyl) Side Chain

The construction of the this compound framework can be approached through several synthetic strategies. The most direct methods involve the formation of a carbon-carbon bond at the α-position of a cyclobutanone precursor, followed by functional group manipulations to install the chloroethyl moiety.

Directed Alkylation and Halogenation Protocols on Cyclobutanone Precursors

A primary strategy for introducing the 2-(2-chloroethyl) side chain involves the α-alkylation of a cyclobutanone enolate or its equivalent with a suitable two-carbon electrophile. This approach allows for the regioselective formation of the C-C bond at the C-2 position of the cyclobutanone ring.

One plausible pathway involves a two-step sequence commencing with the alkylation of a cyclobutanone enolate with an electrophile containing a protected hydroxyl group. For instance, the lithium enolate of cyclobutanone, generated by treatment with a strong base such as lithium diisopropylamide (LDA), can be reacted with a 2-haloethyl species bearing a silyl (B83357) protecting group, such as 2-(tert-butyldimethylsilyloxy)ethyl iodide. The use of a protected alcohol is crucial to prevent side reactions, such as elimination of the electrophile or reaction of the free hydroxyl group with the enolate or base. Following the alkylation, the silyl protecting group can be removed under acidic conditions to afford 2-(2-hydroxyethyl)cyclobutan-1-one.

The subsequent conversion of the hydroxyl group to a chloride can be achieved using various standard halogenation reagents. Thionyl chloride (SOCl₂), often in the presence of a base like pyridine, is a common choice for this transformation. Alternatively, the Appel reaction, employing triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), provides a milder method for the chlorination of primary alcohols.

Table 1: Representative Conditions for the Alkylation of Cyclic Ketone Enolates

| Entry | Ketone Substrate | Base | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Cyclopentanone (B42830) | LDA | Benzyl bromide | THF | -78 to rt | 85 | escholarship.org |

| 2 | Cyclohexanone | LDA | Allyl bromide | THF | -78 to rt | 92 | nih.gov |

| 3 | Cyclobutanone Imine | LDA | Dodecyl bromide | THF | -78 to rt | 75 | nih.gov |

Table 2: Common Reagents for the Conversion of Alcohols to Alkyl Chlorides

| Entry | Reagent System | Substrate Type | Typical Conditions | Notes |

| 1 | SOCl₂ / Pyridine | Primary/Secondary Alcohol | 0 °C to reflux | Can proceed with inversion or retention depending on mechanism. |

| 2 | PPh₃ / CCl₄ (Appel Reaction) | Primary/Secondary Alcohol | CH₂Cl₂, rt | Generally proceeds with inversion of stereochemistry. |

| 3 | (COCl)₂ / DMSO (Swern-type) | Primary Alcohol | CH₂Cl₂, -78 °C | Part of an oxidation-chlorination sequence. |

| 4 | NCS / PPh₃ | Primary/Secondary Alcohol | THF, rt | Milder alternative to the Appel reaction. |

Stereocontrolled Functional Group Interconversions Affecting the Chloroethyl Moiety

Achieving stereocontrol in the synthesis of this compound, particularly when a chiral center is desired at the C-2 position, requires careful selection of reagents and reaction conditions. Stereoselectivity can be introduced during the initial alkylation step or in the subsequent halogenation.

Stereoselective Alkylation:

The enantioselective alkylation of cyclobutanones can be accomplished using chiral auxiliaries or catalysts. For instance, the use of a chiral imine derived from cyclobutanone and a chiral amine can direct the approach of the electrophile to one face of the enolate. Subsequent hydrolysis of the imine would then yield the enantiomerically enriched 2-substituted cyclobutanone. Transition metal-catalyzed asymmetric allylic alkylation of cyclobutanone enolates has also been reported, offering a pathway to chiral α-quaternary cyclobutanones. researchgate.net While not a direct route to the chloroethyl derivative, the resulting allyl group could potentially be cleaved and functionalized to the desired side chain.

Stereocontrolled Halogenation:

If a chiral 2-(2-hydroxyethyl)cyclobutan-1-one is prepared, the subsequent chlorination of the primary alcohol can proceed with defined stereochemistry. Reactions that follow an Sₙ2 mechanism are particularly useful as they result in a predictable inversion of configuration at a chiral center. The Appel reaction (PPh₃/CCl₄) and related methods using N-chlorosuccinimide are known to proceed with inversion of stereochemistry at a stereogenic secondary alcohol center. researchgate.net While the hydroxyl group in 2-(2-hydroxyethyl)cyclobutan-1-one is primary and thus achiral, if the C-2 of the cyclobutanone is a stereocenter, the choice of halogenation method is still critical to avoid any unforeseen rearrangements or side reactions that could affect the integrity of the chiral center.

For instance, enantioselective chlorination of β-keto esters has been achieved with high enantiomeric excess using chiral catalysts, demonstrating that asymmetric induction in the α-chlorination of carbonyl compounds is feasible. nih.govacs.org A similar strategy could potentially be adapted for the direct chlorination of a suitable cyclobutanone precursor.

Table 3: Examples of Stereocontrolled Reactions Relevant to the Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Stereochemical Outcome | Yield (%) | ee (%) | Reference |

| Asymmetric Decarboxylative Chlorination | β-Ketocarboxylic Acid | Chiral Primary Amine / NCS | Enantioselective formation of α-chloroketone | 85-95 | up to 95 | nih.gov |

| Asymmetric Allylic Alkylation | Cyclobutanone β-ketoester | Pd(0) / Chiral Ligand | Enantioselective alkylation | 86-99 | 86-99 | nih.gov |

| Nucleophilic Substitution of Tertiary Chloride | α-Chloroketone | TBAOH | Inversion of configuration | 70-92 | Maintained | nih.gov |

Chemical Transformations and Mechanistic Investigations of 2 Substituted Cyclobutanones

Advanced Ring Expansion Reactions of Cyclobutanone (B123998) Derivatives

Ring expansion reactions of cyclobutanones provide an efficient pathway to larger and often more complex carbocyclic and heterocyclic systems. The release of ring strain is a primary thermodynamic driving force for these transformations, which can be initiated through various catalytic methods.

Transition metals, particularly late transition metals, are adept at catalyzing the rearrangement of strained rings. Gold and rhodium complexes have been notably successful in promoting the ring expansion of cyclobutanol (B46151) and cyclobutenone derivatives to form five-membered rings. bohrium.comnih.govacs.org For instance, the gold(I)-catalyzed rearrangement of 1-alkynylcyclobutanols leads to the formation of 2-methylenecyclopentanones. acs.orgpsu.edu This transformation is believed to proceed via the activation of the alkyne by the cationic gold(I) complex, which facilitates the migration of a carbon-carbon σ-bond from the cyclobutane (B1203170) ring. psu.edu The choice of ligand on the gold catalyst can significantly influence the reaction's efficiency, with electron-deficient phosphine (B1218219) ligands often enhancing the rate and yield. psu.edu

Similarly, rhodium catalysts can effect the ring expansion of cyclobutenones to cyclopentenones. nih.gov This reagent-free process operates via a proposed C-C bond cleavage, insertion of the rhodium catalyst, followed by β-hydrogen elimination, olefin insertion, and reductive elimination. nih.gov These methods showcase the power of transition metal catalysis to convert strained four-membered rings into synthetically valuable five-membered carbocycles.

Table 1: Examples of Transition Metal-Catalyzed Ring Expansion

| Catalyst System | Substrate Type | Product Type | Yield (%) | Ref |

| (PPh₃)AuSbF₆ | 1-Alkynylcyclobutanol | 2-Methylenecyclopentanone | 73 | psu.edu |

| Tris(4-trifluoromethylphenyl)phosphine Au(I) | 1-Alkynylcyclopropanol | Alkylidenecyclobutanone | 99 | psu.edu |

| [Rh(COD)Cl]₂ / P(3,5-C₆H₃(CF₃)₂)₃ | Alkyl Cyclobutenone | Polysubstituted Cyclopentenone | 82 | nih.gov |

Free radical reactions offer a distinct approach to the ring expansion of cyclobutanones. nih.govresearchgate.net These transformations typically rely on the selective β-scission of an alkoxy radical, which is generated from the intramolecular cyclization of a carbon-centered radical onto the cyclobutanone carbonyl. benthamscience.comresearchgate.net The regioselectivity of the C-C bond cleavage is a critical aspect of this methodology.

Research has shown that the stereochemistry of the substituent on the cyclobutanone ring plays a crucial role. For example, exo-substituted cyclobutanones are effective substrates for constructing cis-fused seven- and eight-membered rings, as well as spiro-annulated systems. benthamscience.comresearchgate.net In contrast, endo-substituted cyclobutanones can undergo tandem rearrangements to yield bridged ring systems. benthamscience.com The process is initiated by generating a radical on a side chain, which then adds to the carbonyl carbon. The resulting alkoxy radical intermediate subsequently undergoes fragmentation, with the cleavage of one of the cyclobutane ring bonds leading to the expanded ring structure.

Table 2: Research Findings in Free Radical-Mediated Ring Expansion

| Substrate Class | Key Process | Product Type | Research Focus | Ref |

| Exo-substituted cyclobutanones | Radical cyclization followed by β-scission of alkoxy radical | Fused 7- and 8-membered rings, spirocycles | Construction of medium to large rings | benthamscience.comresearchgate.net |

| Endo-substituted cyclobutanones | Tandem radical rearrangements | Bridged ring systems | Synthesis of complex polycyclic structures | benthamscience.comresearchgate.net |

| Dichlorocyclobutanones | Cyclization followed by TMSI-induced ring opening | Novel ring systems | Alternative ring expansion strategy | benthamscience.comresearchgate.net |

In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis, including the ring expansion of cyclobutanones. nih.gov These reactions often proceed through a cascade mechanism, initiated by a Michael addition to an activated cyclobutanone. Chiral bifunctional aminocatalysts, such as those derived from cinchona alkaloids, are frequently employed to control the stereochemical outcome. unica.it

A notable example is the regiodivergent, enantioselective Michael addition/ring expansion of cyclobutanones activated by an electron-withdrawing group with 2-nitrovinylindoles. acs.orgnih.gov Depending on the reaction conditions and the nucleophilic site of the indole (B1671886) (N1 or C3), this method can provide access to either enantiomerically enriched azepino[1,2-a]indoles or cyclohepta[b]indoles. acs.orgnih.gov The reaction sequence involves an initial enantioselective Michael addition, followed by an intramolecular addition of the resulting nucleophile to the cyclobutanone carbonyl, and a subsequent fragmentation to yield the expanded ring system. This strategy allows for the construction of complex, nitrogen-containing heterocyclic scaffolds with high levels of diastereo- and enantioselectivity. acs.orgnih.gov

Table 3: Findings in Organocatalytic Ring Expansion of Cyclobutanones

| Catalyst Type | Substrate 1 | Substrate 2 | Product Type | Enantiomeric Excess (ee) | Ref |

| Chiral bifunctional aminocatalyst | EWG-activated cyclobutanone | 2-Nitrovinylindole (N1 attack) | Azepino[1,2-a]indole | up to 96% | acs.orgnih.gov |

| Chiral bifunctional aminocatalyst | EWG-activated cyclobutanone | 2-Nitrovinylindole (C3 attack) | Cyclohepta[b]indole | up to 96% | acs.orgnih.gov |

| N-phenylsulfonyl-(S)-proline | 3-Substituted cyclobutanone | Aldehyde | 2,3-Functionalized cyclobutanone | Excellent | nih.gov |

C-C Bond Activation and Cleavage Reactions in Strained Cyclobutanone Systems

The activation of typically inert carbon-carbon single bonds is a significant challenge in organic synthesis. The high ring strain of cyclobutanones makes their C-C bonds susceptible to cleavage by transition metal complexes, opening up novel synthetic pathways. researchgate.net

Rhodium(I) complexes have proven to be particularly effective for catalyzing the cleavage of the C1-C2 bond (the bond between the carbonyl carbon and the α-carbon) in cyclobutanones. chimia.chnih.gov This C-C bond activation can initiate a variety of transformations, including "cut-and-sew" reactions where the cleaved cyclobutanone is "sewn" together with an unsaturated partner like an alkene or alkyne. nih.govacs.org

These processes can be performed intramolecularly to construct complex polycyclic scaffolds. For example, rhodium-catalyzed annulations between cyclobutanones and tethered 1,5-enynes can lead to diverse C(sp³)-rich bridged and fused ring systems. nih.gov The divergence in reactivity and the formation of different scaffolds can often be controlled by the choice of the chiral phosphine ligand, with different ligands favoring different reaction pathways and products. nih.gov Highly enantioselective transformations have been developed, demonstrating precise control over the creation of multiple stereocenters. chimia.chnih.gov

The key mechanistic step in many rhodium-catalyzed transformations of cyclobutanones is the oxidative addition of the Rh(I) center into the strained C-C bond. acs.orgresearchgate.net This step involves the cleavage of the C1-C2 acyl-carbon bond and the formation of a five-membered rhodacyclopentanone intermediate. acs.orgnih.gov This organometallic intermediate is a versatile species that can undergo several subsequent reactions.

One common pathway involves the migratory insertion of a coordinated unsaturated moiety, such as an alkene, into one of the rhodium-carbon bonds. acs.org This insertion expands the metallacycle, and subsequent reductive elimination releases the final organic product and regenerates the Rh(I) catalyst. acs.orgnih.gov Computational studies have provided significant insight into these mechanisms, confirming that the oxidative addition is often the rate- and enantioselectivity-determining step. nih.govacs.orgacs.org The electronic and steric properties of the phosphine ligands on the rhodium center are critical for stabilizing the transition state of this step and achieving high selectivity. nih.govacs.org An alternative mechanistic pathway involves β-carbon elimination from the rhodacyclopentanone intermediate, which provides another route for C-C bond cleavage and rearrangement. chimia.chnih.gov Understanding these mechanistic details is crucial for the rational design of new catalytic systems and synthetic methodologies.

Nucleophilic Reactivity at the Carbonyl Center of 2-Substituted Cyclobutanones

The carbonyl group in 2-substituted cyclobutanones is a key site for nucleophilic attack. The reactivity of this center is influenced by the electronic and steric properties of the substituent at the C2 position.

The reduction of the carbonyl group in substituted cyclobutanones can lead to the formation of diastereomeric cyclobutanol products. The stereochemical outcome of these reductions is of significant interest in synthetic chemistry. Research on related 3-substituted-2,2-dichlorocyclobutanones has shown that reduction with various agents can proceed with high stereoselectivity, preferentially yielding cis-3-substituted cyclobutanols. researchgate.net This selectivity is often governed by the steric approach of the hydride reagent, which attacks from the face opposite to the existing substituent.

For instance, the reduction of 3-substituted cyclobutanones has been shown to yield predominantly the cis-alcohol, indicating that the substituent directs the incoming nucleophile to the opposite face of the ring. researchgate.net While specific studies on 2-(2-chloroethyl)cyclobutan-1-one are not extensively documented in this context, analogous systems suggest that reducing agents would attack the carbonyl from the side opposite the 2-(2-chloroethyl) group, leading to the trans-cyclobutanol as the major product. Furthermore, biocatalytic methods, such as using yeast like Saccharomyces cerevisiae, have been effectively employed for the stereoselective reduction of substituted cyclohexanones, often providing high enantiomeric purity. nih.gov This suggests a potential route for achieving enantiomerically pure cyclobutanol derivatives from 2-substituted cyclobutanones.

Table 1: Expected Stereochemical Outcome of Carbonyl Reduction

| Reducing Agent | Expected Major Diastereomer of 2-(2-Chloroethyl)cyclobutanol | Rationale |

|---|---|---|

| Sodium Borohydride (NaBH₄) | trans | Steric hindrance from the 2-substituent directs hydride attack to the opposite face. |

| Lithium Aluminum Hydride (LiAlH₄) | trans | Similar to NaBH₄, attack is governed by sterics. researchgate.net |

The primary site of regioselective addition for nucleophiles is the electrophilic carbon of the carbonyl group. In the case of this compound, the reaction is expected to occur exclusively at the ketone functionality rather than at the chloroethyl side chain under conditions favoring carbonyl addition (e.g., Grignard reagents, organolithiums).

The addition of organometallic reagents, such as methylmagnesium bromide or phenyllithium, would result in the formation of a tertiary alcohol. Similar to the stereoselective reductions, the facial selectivity of this addition is dictated by the steric bulk of the 2-(2-chloroethyl) substituent. The nucleophile will preferentially approach the carbonyl from the less hindered face, leading to the formation of one diastereomer in excess. The resulting tertiary cyclobutanol, containing a halide, serves as a versatile intermediate for subsequent transformations.

Reactivity and Transformations of the 2-(2-Chloroethyl) Substituent

The chloroethyl group provides a secondary reactive site within the molecule, enabling a range of transformations independent of the carbonyl group.

The presence of both a nucleophilic center (or a precursor to one) and an electrophilic carbon-chlorine bond within the same molecule allows for intramolecular cyclization, a powerful strategy for constructing bicyclic systems.

Base-Mediated Cyclization: Treatment of this compound with a suitable base can generate an enolate at the C2 position. This enolate can then act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group in an intramolecular S_N2 reaction. This pathway would lead to the formation of a bicyclo[3.2.0]heptan-1-one skeleton. The use of a base catalyst is a common strategy for initiating such cyclizations. rsc.org

Lewis Acid-Catalyzed Cyclization: Activation of the carbonyl group with a Lewis acid, such as titanium tetrachloride (TiCl₄), can facilitate cyclization. beilstein-journals.org In this scenario, the Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the ring. The pendant chloroethyl group can then be attacked by the electron-rich portion of the activated cyclobutanone ring. This type of reaction has been used to form various ring sizes, including cyclopentanols from related acyclic precursors. beilstein-journals.org Synthetic approaches leading to bicyclic skeletons often rely on such intramolecular nucleophilic substitutions. molaid.com

Table 2: Potential Intramolecular Cyclization Products

| Reaction Conditions | Proposed Mechanism | Product Type |

|---|---|---|

| Base (e.g., NaH, LDA) | Intramolecular enolate alkylation | Bicyclo[3.2.0]heptan-1-one |

The primary alkyl chloride of the 2-(2-chloroethyl) substituent is susceptible to both nucleophilic substitution and base-induced elimination reactions.

Nucleophilic Substitution: The carbon-chlorine bond is polarized, making the carbon atom electrophilic and a target for a wide array of nucleophiles. ksu.edu.samasterorganicchemistry.com Given that it is a primary halide, the dominant mechanism for substitution is the bimolecular nucleophilic substitution (S_N2) pathway. uzh.ch This reaction proceeds in a single, concerted step where the nucleophile attacks the carbon from the backside relative to the leaving group, resulting in an inversion of configuration at the reaction center. uzh.ch Strong nucleophiles like azide, cyanide, thiols, and amines can readily displace the chloride to introduce new functional groups. The choice of a polar aprotic solvent can accelerate S_N2 reactions. uzh.ch

Elimination: In the presence of a strong, sterically hindered base, an elimination reaction can compete with substitution. The most common mechanism for dehydrohalogenation is the bimolecular elimination (E2) reaction. amazonaws.commsu.edu This process involves the concerted removal of a proton from the carbon adjacent to the chloride-bearing carbon (the β-carbon) and the departure of the chloride leaving group, resulting in the formation of an alkene. libretexts.org For this compound, E2 elimination would yield 2-vinylcyclobutan-1-one. The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. amazonaws.com The competition between S_N2 and E2 is heavily influenced by the nature of the base/nucleophile; strong, non-bulky bases favor substitution, while strong, bulky bases favor elimination. msu.edu

Table 3: Representative Transformations of the Chloroethyl Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Sodium Azide (NaN₃) | S_N2 Substitution | 2-(2-Azidoethyl)cyclobutan-1-one |

| Sodium Cyanide (NaCN) | S_N2 Substitution | 3-(2-Oxocyclobutyl)propanenitrile |

| Ammonia (NH₃) | S_N2 Substitution | 2-(2-Aminoethyl)cyclobutan-1-one |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-3-Substituted cyclobutanol |

| trans-2-(2-Chloroethyl)cyclobutanol |

| 2-(2-Chloroethyl)cyclobutanol |

| Methylmagnesium bromide |

| Phenyllithium |

| Bicyclo[3.2.0]heptan-1-one |

| Titanium tetrachloride |

| 2-Vinylcyclobutan-1-one |

| 2-(2-Azidoethyl)cyclobutan-1-one |

| 3-(2-Oxocyclobutyl)propanenitrile |

| 2-(2-Aminoethyl)cyclobutan-1-one |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| Sodium Azide |

| Sodium Cyanide |

| Ammonia |

| Potassium tert-Butoxide |

| Sodium Hydride |

| Lithium diisopropylamide (LDA) |

Computational and Theoretical Studies in 2 Substituted Cyclobutanone Chemistry

Quantum Chemical Investigations of Reaction Mechanisms and Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving 2-substituted cyclobutanones. These calculations allow for the detailed investigation of reaction intermediates, transition states, and the energetic barriers that govern reaction pathways.

Density Functional Theory (DFT) has become a cornerstone in the study of reaction mechanisms for cyclobutanone (B123998) derivatives. mdpi.com By approximating the electron density of a molecule, DFT can calculate its electronic structure and energy with a good balance of accuracy and computational cost. sumitomo-chem.co.jp This allows for the location and characterization of transition states, which are the highest energy points along a reaction coordinate, and intermediates, which are metastable species formed during a reaction.

For instance, in the context of transition-metal-catalyzed reactions, which are common for cyclobutanones, DFT calculations have been employed to elucidate the mechanisms of intramolecular cycloadditions. mdpi.comua.ac.be These studies often involve the oxidative addition of a C-C bond of the cyclobutanone to a metal center, followed by insertion of another functional group and subsequent reductive elimination. ua.ac.be DFT calculations can map out the energetics of each step, identifying the rate-determining step and providing a quantitative measure of the activation energy. sumitomo-chem.co.jp

A synergistic experimental and computational approach has been used to investigate the stereoselective reduction of 3-substituted cyclobutanones, a process closely related to the reactivity of 2-substituted analogs. fiveable.mearxiv.org DFT calculations were able to rationalize the observed high selectivity for the formation of the cis-alcohol. The analysis of the transition states revealed that torsional strain and repulsive electrostatic interactions are key factors in determining the facial selectivity of the hydride attack. fiveable.me

In the study of intramolecular [2+2] cycloadditions of ene-ketenes to form cyclobutanones, DFT calculations have been used to explore the potential energy surfaces and explain the observed regioselectivity. sumitomo-chem.co.jp The calculations showed that the relative energies of the transition states for normal versus cross [2+2] cycloaddition pathways could predict the major product formed. sumitomo-chem.co.jp

Table 1: Representative Activation Energies for Cyclobutanone Reactions Calculated by DFT

| Reaction Type | Substrate/System | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Intramolecular [2+2] Cycloaddition | Terminal ene-ketene | 21.5 | DFT | sumitomo-chem.co.jp |

| Intramolecular [2+2] Cycloaddition | Dimethyl-substituted ene-ketene | 18.5 | DFT | sumitomo-chem.co.jp |

| Transmetalation in Suzuki Coupling | PPh3 ligand | 24.8 | DFT | sumitomo-chem.co.jp |

| Stereoselective Hydride Reduction | 3-phenylcyclobutanone | Not explicitly stated, but cis/trans ratios computed | DFT | fiveable.mearxiv.org |

This table presents illustrative data from studies on related cyclobutanone systems to demonstrate the application of DFT in determining reaction energetics.

Theoretical modeling, primarily using DFT, is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. mdpi.com In the chemistry of 2-substituted cyclobutanones, this is particularly relevant for predicting which regioisomer or stereoisomer will be the major product.

For example, in the Diels-Alder reactions of substituted cyclobutenones, which are precursors to cyclobutane (B1203170) derivatives, DFT calculations have been used to study the factors controlling regio- and stereoselectivity. nih.gov The calculations can determine the energies of the different possible transition states leading to endo or exo products, as well as ortho or meta regioisomers. These theoretical findings have shown good agreement with experimental observations. nih.gov

In the context of the stereoselective reduction of 3-substituted cyclobutanones, computational studies have successfully predicted the cis/trans ratios of the resulting cyclobutanols under various conditions. fiveable.me These models take into account the non-covalent interactions, such as steric hindrance and electrostatic forces, between the incoming reagent and the substituent on the cyclobutanone ring to rationalize the preferred direction of attack. fiveable.mearxiv.org

The regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes is another area where theoretical modeling has provided significant insights. sumitomo-chem.co.jp DFT calculations have shown that the substitution pattern on the alkene moiety plays a crucial role in determining whether a fused-ring or a bridged-ring cyclobutanone is formed. The calculations can predict the favored pathway by comparing the activation free energies of the competing transition states. sumitomo-chem.co.jp

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. nanobioletters.com MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, offering insights into conformational flexibility and how it can influence reactivity. mdpi.com

For cyclobutane derivatives, which possess a puckered ring structure, MD simulations can be used to study the conformational landscape and the barriers to ring inversion. nanobioletters.comuni-saarland.de A combined experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives utilized MD simulations with time-averaged restraints to analyze their conformation in solution. nanobioletters.comrsc.org This approach helps to understand how substituents influence the puckering of the cyclobutane ring.

The photodissociation dynamics of cyclobutanone have been investigated using trajectory surface hopping methods, which are a form of MD simulation that can account for transitions between different electronic states. mdpi.com These simulations can predict the various reaction channels that become accessible upon photoexcitation and follow the atomic motions in real-time. mdpi.com While not specific to 2-(2-chloroethyl)cyclobutan-1-one, these studies provide a fundamental understanding of the intrinsic reactivity of the cyclobutanone core.

In the context of predicting reactivity, MD simulations can be used to sample a large number of molecular conformations, which can then be used as starting points for quantum chemical calculations of reaction barriers. This approach can provide a more realistic picture of reactivity for flexible molecules where multiple conformations may be reactive.

Ligand Design and Catalyst Performance Elucidation via Computational Methods

For many reactions involving 2-substituted cyclobutanones, particularly those catalyzed by transition metals, the choice of ligand on the metal center is crucial for achieving high yield and selectivity. Computational methods play a significant role in the rational design of new ligands and in understanding how existing catalysts function. researchgate.net

DFT calculations are widely used to study the mechanism of catalyst action. ua.ac.be By modeling the entire catalytic cycle, researchers can understand how the electronic and steric properties of a ligand influence key steps such as oxidative addition, migratory insertion, and reductive elimination. For example, in the rhodium- and nickel-catalyzed intramolecular cycloadditions of cyclobutanones, DFT calculations have been used to compare the performance of different catalysts and to elucidate the origins of selectivity. ua.ac.be

Computational screening is an increasingly common approach for catalyst discovery. This involves using computational methods to predict the performance of a large number of potential ligands before they are synthesized and tested experimentally. For instance, the binding energy between a ligand and a metal center, which can be calculated using DFT, can serve as a descriptor for catalyst suitability. Machine learning models trained on computational data are also emerging as a powerful tool for accelerating catalyst design.

In the context of enantioselective catalysis, computational modeling is essential for understanding the origin of stereocontrol. By analyzing the transition state structures for the formation of both enantiomers, researchers can identify the key interactions between the substrate, the catalyst, and the chiral ligand that lead to the observed enantiomeric excess. This knowledge can then be used to design more effective and selective catalysts.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Spectroscopic Techniques for Substituted Cyclobutanones

Spectroscopic methods are indispensable for the fundamental characterization of substituted cyclobutanones. They offer non-destructive analysis that yields comprehensive structural data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of substituted cyclobutanones. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial data on the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

In ¹H NMR, the chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) reveal the connectivity of protons and their spatial relationships. For substituted cyclobutanones, the protons on the four-membered ring exhibit characteristic chemical shifts and coupling constants that are highly dependent on the nature and stereochemistry of the substituents. researchgate.netresearchgate.net For instance, the protons adjacent to the carbonyl group are typically shifted downfield. Vicinal (³J) coupling constants can help differentiate between cis and trans isomers, although the differences can sometimes be small. researchgate.netvub.ac.be

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the cyclobutanone (B123998) ring has a distinct chemical shift in the downfield region (typically >200 ppm). mdpi.com The shifts of the other ring carbons are influenced by the attached substituents, a phenomenon known as the γ-gauche effect. researchgate.net

Data from various substituted cyclobutanones demonstrate the utility of NMR in structural elucidation. mdpi.comluc.edu

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Cyclobutanones

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 2-Chloro-4,5-dimethoxy-N-(2-oxocyclobutyl)benzamide | ¹³C | 206.0 (C=O), 165.4, 157.8, 129.4, 127.3, 126.1, 122.7, 111.5, 64.5, 56.3, 42.2, 19.6 | N/A | mdpi.com |

| 2-((4-hydroxyphenyl)thio)cyclobutanone | ¹³C | 207.3 (C=O), 156.5, 136.3, 132.1, 116.1, 60.6, 44.8, 18.1 | N/A | unica.it |

This table is for illustrative purposes. For full assignment, refer to the cited literature.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula of 2-(2-Chloroethyl)cyclobutan-1-one and other derivatives. mdpi.comresearchgate.net Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB+) are commonly used to generate ions from the analyte molecules with minimal fragmentation. mdpi.comunica.it The experimentally measured mass is then compared to the calculated mass for a proposed formula, with a close match providing strong evidence for the compound's identity. mdpi.com

Table 2: Example of HRMS Data for a Substituted Cyclobutanone

| Compound | Formula | Ionization Mode | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Reference |

|---|---|---|---|---|---|

| 2-((4-hydroxyphenyl)thio)cyclobutanone | C₁₀H₁₀O₂S | ESI | 217.0301 | Not specified in abstract | unica.it |

| 3-hydroxy-N-(2-oxocyclobutyl)benzamide | C₁₁H₁₁NO₃ | ESI | 228.0631 | 228.0600 | mdpi.com |

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion, followed by analysis of the resulting fragment ions. This technique provides valuable structural information and can be used to identify and quantify impurities, even at trace levels. By developing a fragmentation pattern for the main compound, analysts can screen for related impurities that may share a common core structure but differ in their substituents.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. unica.it Due to the ring strain of the four-membered ring, this band appears at a relatively high frequency (typically 1780-1800 cm⁻¹) compared to less strained ketones like cyclopentanone (B42830) or cyclohexanone. unica.ittandfonline.com

Other important vibrations include the C-Cl stretching and various C-H stretching and bending modes. nih.gov IR spectroscopy is a rapid and reliable method for monitoring reactions, for example, by observing the appearance of the cyclobutanone C=O band or the disappearance of reactant functional groups. liskonchem.com

Raman spectroscopy provides complementary information to IR. tandfonline.comtandfonline.com The C=O stretch is also visible in the Raman spectrum. This technique is particularly useful for studying molecules in aqueous media and for analyzing the symmetry of crystalline samples. tandfonline.com The combination of IR and Raman data allows for a more complete vibrational assignment. nih.govtandfonline.com

Table 3: Characteristic Infrared Absorption Frequencies for Substituted Cyclobutanones

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretch | 1780 - 1800 | unica.ittandfonline.com |

| C-H (alkane) | Stretch | 2850 - 3000 | unica.it |

| C-Cl | Stretch | 600 - 800 | General IR tables |

Chromatographic Separation Techniques for Purity Assessment and Reaction Progress

Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and by-products. This separation is crucial for assessing purity and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds like many cyclobutanone derivatives. liskonchem.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both identification and quantification. researchgate.netacs.org

GC-MS is widely used for purity assessment and for identifying trace impurities. liskonchem.com It is also an effective tool for monitoring reaction progress by taking small aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants, intermediates, and products. unica.it The analysis of 2-alkylcyclobutanones, formed from the irradiation of fatty acids, is a well-established application of GC-MS. researchgate.net The method involves specific temperature programs to ensure optimal separation of the compounds of interest. acs.org

For cyclobutanone derivatives that are non-volatile, have a high molecular weight, or are thermally labile (prone to decomposition at high temperatures), High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. liskonchem.comnih.gov HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. sielc.com

Reverse-phase HPLC is a common mode used for cyclobutanone analysis, often employing a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), the latter providing the high specificity and sensitivity of mass analysis for separated components. mdpi.comnih.gov This is particularly useful for impurity profiling and for the analysis of complex mixtures. mdpi.comliskonchem.com In some cases, derivatization is used to enhance detection; for example, ketones can be reacted with hydrazine (B178648) reagents to form hydrazones that are then analyzed by HPLC-MS. nih.gov

X-ray Crystallography for Definitive Stereochemical Assignment of Derivatives

X-ray crystallography stands as the unequivocal gold standard for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides an absolute and unambiguous assignment of a molecule's stereochemistry, a critical aspect in the study of complex structures such as derivatives of this compound. The precise spatial orientation of substituents on the cyclobutane (B1203170) ring, which can result in various stereoisomers (e.g., cis/trans), is often challenging to assign with complete certainty using spectroscopic methods alone. X-ray diffraction analysis of a suitable single crystal, however, yields a detailed electron density map from which the exact atomic coordinates, bond lengths, and bond angles can be determined, thereby providing definitive proof of the molecule's stereostructure. nih.govacs.orgacs.org

The application of X-ray crystallography is particularly vital in confirming the stereochemical outcome of synthetic transformations performed on the cyclobutane core. For instance, reactions can yield diastereomers with distinct physical and biological properties. nih.gov In such cases, obtaining a single crystal of a key derivative and subjecting it to X-ray diffraction analysis allows for the irrefutable assignment of its relative and, in some cases, absolute stereochemistry. acs.org This information is crucial for understanding reaction mechanisms and for establishing structure-activity relationships.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, which is recorded by a detector. The intensities and positions of these spots are then used to mathematically reconstruct a three-dimensional model of the electron density of the molecule. This model reveals the precise location of each atom, the distances between them, and the angles of the bonds connecting them. nih.gov For cyclobutane derivatives, this allows for the direct visualization of the puckered nature of the four-membered ring and the spatial relationship of its substituents. smolecule.com

A representative example of the data obtained from an X-ray crystallographic analysis of a cyclobutane derivative is presented in the table below. Such data not only confirms the connectivity of the atoms but also provides the geometric parameters necessary for an unambiguous stereochemical assignment. researchgate.net The successful application of this technique has been demonstrated in various studies involving complex cyclobutane-containing molecules, where it has been indispensable in validating the structures of synthetic intermediates and final products. nih.govsemanticscholar.org

Table 1: Representative Crystallographic Data for a Cyclobutane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.45 |

| b (Å) | 8.78 |

| c (Å) | 12.15 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1075.4 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Stereochemical Outcome | trans configuration confirmed |

Synthetic Utility and Emerging Research Directions for 2 2 Chloroethyl Cyclobutan 1 One

Role as a Versatile Building Block in Complex Molecule Synthesis

2-(2-Chloroethyl)cyclobutan-1-one is poised to be a highly useful synthon for a variety of complex molecular structures. The presence of the chloroethyl side chain provides a reactive handle for intramolecular reactions, leading to the formation of fused and bridged ring systems. Furthermore, the cyclobutanone (B123998) moiety itself can undergo a range of transformations, including ring expansions and rearrangements, to generate diverse molecular scaffolds.

Precursor to Fused and Bridged Bicyclic Systems

The chloroethyl group in this compound is strategically positioned to participate in intramolecular cyclization reactions, paving the way for the synthesis of various fused and bridged bicyclic systems. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents.

One potential pathway involves the intramolecular alkylation of an enolate generated from the cyclobutanone. Treatment of this compound with a suitable base could lead to the formation of a bicyclo[2.2.0]hexan-1-ol derivative, which can be further functionalized. Alternatively, intramolecular reactions could be designed to form larger ring systems.

The inherent ring strain of the cyclobutane (B1203170) ring can be harnessed to drive reactions that form more stable bicyclic structures. For instance, acid-catalyzed or transition-metal-mediated rearrangements could facilitate the construction of cyclopentane- or cyclohexane-fused systems. The specific reaction conditions and reagents would dictate the outcome of these transformations, offering a tunable approach to a variety of bicyclic frameworks.

Table 1: Potential Bicyclic Systems from this compound

| Starting Material | Reagents/Conditions | Potential Product(s) | Bicyclic System |

| This compound | Base (e.g., LDA, NaH) | Bicyclo[2.2.0]hexan-1-ol derivatives | Fused |

| This compound | Lewis Acid or Brønsted Acid | Cyclopentane-fused systems | Fused |

| This compound | Transition Metal Catalyst (e.g., Rh, Pd) | Bridged bicyclic ketones | Bridged |

Intermediate for the Synthesis of Diverse Heterocyclic Frameworks

The electrophilic nature of the carbonyl group and the reactive chloroethyl side chain in this compound make it an attractive precursor for the synthesis of a wide array of heterocyclic compounds. These frameworks are fundamental to the development of new therapeutic agents and functional materials.

Reactions with various nucleophiles can lead to the formation of different heterocyclic rings. For example, treatment with primary amines could initiate a cascade of reactions, starting with the formation of an enamine or imine, followed by intramolecular N-alkylation to yield nitrogen-containing heterocycles such as piperidines or pyrrolizidines, depending on the reaction conditions and subsequent transformations. Similarly, reaction with sulfur nucleophiles like sodium sulfide (B99878) could lead to the formation of sulfur-containing heterocycles.

Furthermore, the cyclobutanone ring itself can be a precursor to other heterocyclic systems through ring-expansion or rearrangement reactions. For instance, a Baeyer-Villiger oxidation would yield a lactone, a common motif in natural products. Subsequent manipulation of the chloroethyl side chain could then lead to more complex, functionalized heterocyclic structures. The use of 2-hydroxycyclobutanones as precursors for nitrogen heterocycles highlights the potential of functionalized cyclobutanones in heterocyclic synthesis. chim.it

Table 2: Potential Heterocyclic Frameworks from this compound

| Starting Material | Reagent(s) | Potential Heterocyclic Product |

| This compound | Primary Amines (e.g., R-NH₂) | Piperidine or Pyrrolizidine derivatives |

| This compound | Sodium Sulfide (Na₂S) | Thiepane derivatives |

| This compound | Peroxy acids (Baeyer-Villiger) | Chloroethyl-substituted Lactones |

| This compound | Hydrazoic acid (Schmidt reaction) | Chloroethyl-substituted Lactams |

Design and Development of Novel Catalytic Systems for Cyclobutanone Transformations

The development of efficient and selective catalytic systems is crucial for unlocking the full synthetic potential of this compound. Transition-metal catalysis, in particular, offers powerful tools for the activation and transformation of strained ring systems.

Rhodium catalysts have been shown to be effective in promoting the ring expansion of cyclobutenones to cyclopentenones via C-C bond cleavage. rsc.orgutexas.edursc.org A similar strategy could potentially be applied to this compound to access functionalized cyclopentanones. The development of chiral ligands for such catalytic systems could enable enantioselective transformations, providing access to optically active products with high value in medicinal chemistry.

Furthermore, organocatalysis has emerged as a powerful strategy for the stereocontrolled functionalization of cyclobutanones. nih.gov Chiral amines or acids can catalyze aldol (B89426) or Michael reactions at the α-position of the cyclobutanone, allowing for the introduction of new stereocenters with high levels of control. Such methodologies could be applied to this compound to generate highly functionalized and stereochemically complex intermediates for the synthesis of natural products and pharmaceuticals.

Future Prospects in the Chemical Design and Synthesis of Advanced Molecular Architectures

The synthetic versatility of this compound opens up exciting avenues for the design and synthesis of novel and complex molecular architectures. Its ability to serve as a precursor to a wide range of fused, bridged, and heterocyclic systems makes it a valuable tool for diversity-oriented synthesis, enabling the rapid generation of libraries of compounds for biological screening.

Future research will likely focus on expanding the repertoire of reactions that can be performed on this versatile building block. This includes the development of new catalytic systems that can selectively activate different parts of the molecule, allowing for a greater degree of control over the final product. For instance, catalysts that can selectively functionalize the C-H bonds of the cyclobutane ring would provide a powerful tool for late-stage diversification.

Moreover, the incorporation of the this compound motif into more complex starting materials could enable the development of elegant and efficient total syntheses of challenging natural products. The strategic use of the inherent reactivity of this functionalized cyclobutanone could significantly shorten synthetic routes and provide access to novel analogs with potentially improved biological activities. The continued exploration of the chemistry of strained ring systems like cyclobutanone will undoubtedly lead to the discovery of new and powerful synthetic methods for the construction of advanced molecular architectures. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.